5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole
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Overview
Description
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, a phenyl group, and an undecyl chain attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-4-methyl-2-(methylsulfanyl)phenyl]ethanone
- 5-Methoxy-4-methyl-2-(methylsulfanyl)benzenesulfonyl chloride
- 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
Uniqueness
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole is unique due to its specific combination of functional groups and the presence of an undecyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
109970-57-2 |
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Molecular Formula |
C22H34N2OS |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
5-methoxy-4-methylsulfanyl-1-phenyl-3-undecylpyrazole |
InChI |
InChI=1S/C22H34N2OS/c1-4-5-6-7-8-9-10-11-15-18-20-21(26-3)22(25-2)24(23-20)19-16-13-12-14-17-19/h12-14,16-17H,4-11,15,18H2,1-3H3 |
InChI Key |
LKEAXXJERPKQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NN(C(=C1SC)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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